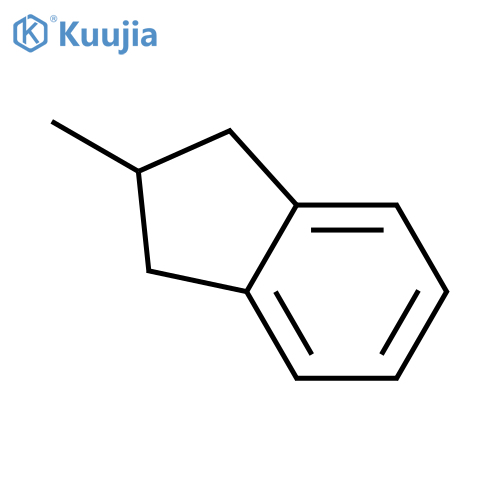

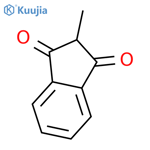

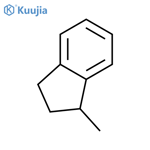

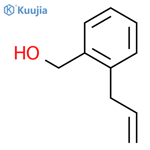

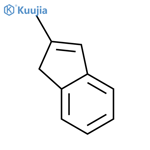

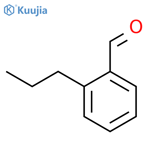

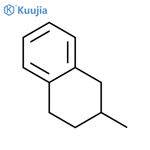

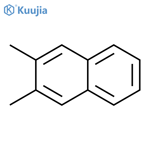

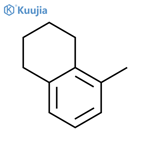

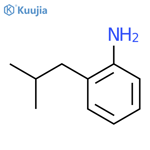

Molecular conformations of jet-cooled 2-methylindan and 2-phenylindan

,

Structural Chemistry,

2010,

21(5),

939-945